NOD1 vs. NOD2 Selectivity: A 36-Fold Quantitative Differentiation for Nodinitib-1 (ML130)
Nodinitib-1 demonstrates a quantified, 36-fold selectivity for inhibiting NOD1-induced NF-κB activation relative to NOD2-induced activation in cellular reporter assays. The IC50 for NOD1 is 0.56 μM, while the IC50 for NOD2 is greater than 20 μM [1]. In contrast, the alternative NOD1 inhibitor NOD-IN-1 exhibits a much smaller selectivity window, with reported IC50 values of 5.74 μM for NOD1 and 6.45 μM for NOD2—a difference of only 1.12-fold [2]. This marked difference in selectivity profile provides clear, quantitative justification for selecting Nodinitib-1 in experiments requiring functional discrimination between NOD1 and NOD2 signaling.
| Evidence Dimension | Selectivity (IC50 ratio, NOD2 IC50 / NOD1 IC50) |
|---|---|
| Target Compound Data | IC50 (NOD1) = 0.56 μM; IC50 (NOD2) > 20 μM; Selectivity ≈ 36-fold |
| Comparator Or Baseline | NOD-IN-1: IC50 (NOD1) = 5.74 μM; IC50 (NOD2) = 6.45 μM; Selectivity ≈ 1.12-fold |
| Quantified Difference | Nodinitib-1 exhibits a 32× greater selectivity margin for NOD1 over NOD2 compared to NOD-IN-1. |
| Conditions | HEK293 or HEK293T cells transfected with NOD1 or NOD2 and NF-κB luciferase reporter [1][2] |
Why This Matters
This 36-fold selectivity provides experimental confidence that observed phenotypes are NOD1-specific, reducing the risk of confounding data from NOD2 pathway crosstalk in procurement decisions.
- [1] Correa RG, Khan PM, Askari N, et al. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Chem Biol. 2011;18(7):825-832. View Source
- [2] MedChemExpress. NOD-IN-1 Datasheet (HY-100691). View Source
